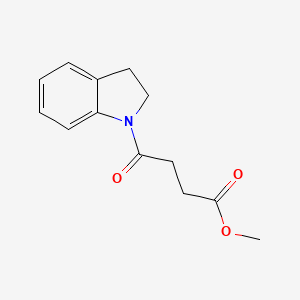![molecular formula C11H8Cl2N2O4 B3124035 4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid CAS No. 314767-12-9](/img/structure/B3124035.png)
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
概要
説明
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorobenzoyl group attached to a hydrazinyl moiety, which is further connected to an oxobutenoic acid backbone. Its distinct structure makes it a subject of interest in medicinal chemistry, organic synthesis, and material science.
準備方法
The synthesis of 4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2,4-dichlorobenzoyl hydrazine. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
化学反応の分析
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
科学的研究の応用
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorobenzoyl group may enhance the compound’s binding affinity to its targets, increasing its potency. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes involved in metabolic pathways and signaling cascades.
類似化合物との比較
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid can be compared with similar compounds such as:
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazinylidene-oxobutanoic acid backbone but differ in the substituents on the benzoyl group.
4-[2-(2,4-Dichlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide: This compound has an additional ethoxyphenyl group, which may alter its chemical properties and biological activities.
特性
IUPAC Name |
4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O4/c12-6-1-2-7(8(13)5-6)11(19)15-14-9(16)3-4-10(17)18/h1-5H,(H,14,16)(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKLXAGHNEJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine](/img/structure/B3123981.png)
![4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123983.png)
![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3123991.png)


![(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3124019.png)

![4-oxo-4-[(E)-3-phenylprop-2-enoxy]butanoic acid](/img/structure/B3124040.png)




